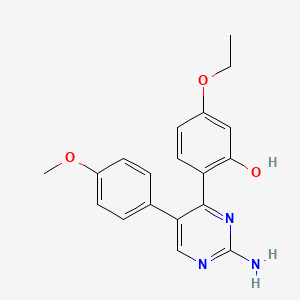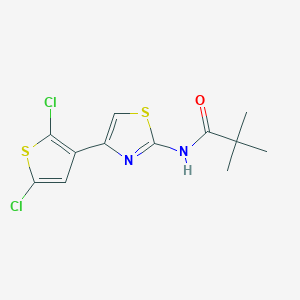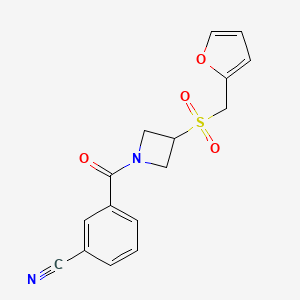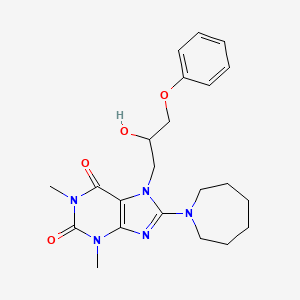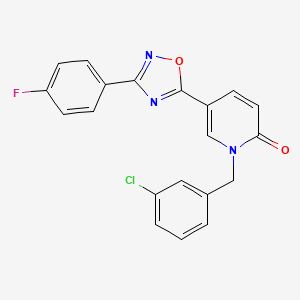
1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a chemical compound with a molecular formula of C19H12ClFN4O. It is a pyridinone derivative and has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Anticancer Applications
Research has identified derivatives of 1,2,4-oxadiazoles, with structural similarities to the specified compound, as promising anticancer agents. For instance, derivatives have been explored for their apoptosis-inducing capabilities in cancer cells, showcasing potential as anticancer compounds through the induction of cell cycle arrest and apoptosis. These derivatives target specific proteins involved in cancer cell survival, highlighting their therapeutic potential in oncology (Zhang et al., 2005). Similarly, novel amine derivatives of related compounds have shown cytotoxic effects against various cancer cell lines, suggesting their utility in cancer treatment (Vinayak et al., 2017).
Structural and Optical Properties
The structural and optical properties of 1,2,4-oxadiazole derivatives have been extensively studied. For example, novel fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability and unique fluorescence characteristics, making them suitable for various applications in materials science (Hamciuc et al., 2005). Additionally, compounds containing the 1,3,4-oxadiazole moiety have been synthesized and characterized, revealing their potential in creating materials with desired optical properties (Ge et al., 2011).
Herbicidal Activity
Interestingly, certain derivatives also exhibit herbicidal activity, providing a foundation for the development of novel herbicides. A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring demonstrated moderate to high herbicidal activity against various weeds, indicating the potential of these compounds in agricultural applications (Tajik & Dadras, 2011).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2/c21-16-3-1-2-13(10-16)11-25-12-15(6-9-18(25)26)20-23-19(24-27-20)14-4-7-17(22)8-5-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKWWQCUIWDGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

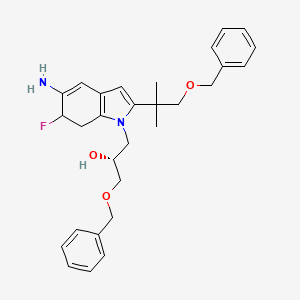

![3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea](/img/structure/B2812923.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2812926.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2812931.png)
![N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812934.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2812937.png)
